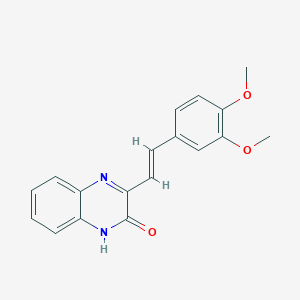

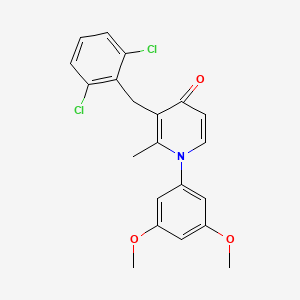

3-(2-(3,4-Dimethoxyphenyl)vinyl)hydroquinoxalin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(2-(3,4-Dimethoxyphenyl)vinyl)hydroquinoxalin-2-one” are not fully detailed in the search results. The molecular formula is C18H16N2O3 and the molecular weight is 308.33 , but other properties like melting point, boiling point, solubility, etc., are not provided.Applications De Recherche Scientifique

Nucleophilic Addition and Vinylation Reactions

Research has explored the nucleophilic addition reactions of hydroxyquinoxaline with acetylenes, leading to the formation of vinyloxyquinoxaline or vinyl-quinoxalones under different conditions. These reactions are foundational for synthesizing various quinoxaline derivatives, highlighting the compound's relevance in synthetic organic chemistry and potential applications in creating new materials or pharmaceuticals (Andriyankova et al., 2000).

Palladium-Catalyzed Cycloadditions

The development of palladium-catalyzed, decarboxylative [4 + 2]-cycloaddition reactions has been reported for synthesizing dihydroquinolin-2-ones. This research underscores the potential of palladium catalysis in facilitating complex reactions, leading to compounds with quinoxaline-like structures and highlighting innovative approaches to creating biologically relevant molecules (Jin et al., 2018).

Natural Product Derivation and Biological Applications

Studies on natural products have led to the isolation of new compounds, including those with benzofuran and quinoxaline derivatives, from various plant sources. These compounds are subject to investigation for their potential biological activities, such as antioxidant, antimicrobial, or anticancer properties. Such research illustrates the importance of natural products chemistry in discovering new therapeutic agents (Dobner et al., 2003).

Photophysical Properties and Material Science Applications

The synthesis and characterization of novel rhenium(V) complexes with quinoxaline derivatives have been explored, demonstrating the potential for these compounds in developing new materials with unique photophysical properties. These studies highlight the intersection of inorganic chemistry and material science, where such complexes could find applications in light-emitting devices, sensors, or catalysis (Machura et al., 2012).

Corrosion Inhibition and Protective Coatings

Research into the inhibition performances of spirocyclopropane derivatives, which may share reactive similarities with the target compound, for protecting mild steel in acidic environments has been conducted. This work underscores the compound's relevance to industrial applications, particularly in developing environmentally friendly corrosion inhibitors (Chafiq et al., 2020).

Mécanisme D'action

The mechanism of action for “3-(2-(3,4-Dimethoxyphenyl)vinyl)hydroquinoxalin-2-one” is not specified in the search results. It is mentioned as a versatile compound used in various fields of scientific research, but the exact biological or chemical mechanisms it influences are not detailed.

Propriétés

IUPAC Name |

3-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1H-quinoxalin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3/c1-22-16-10-8-12(11-17(16)23-2)7-9-15-18(21)20-14-6-4-3-5-13(14)19-15/h3-11H,1-2H3,(H,20,21)/b9-7+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBOAUSHJSLPSDC-VQHVLOKHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC2=NC3=CC=CC=C3NC2=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C2=NC3=CC=CC=C3NC2=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-(3,4-Dimethoxyphenyl)vinyl)hydroquinoxalin-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]prop-2-enamide](/img/structure/B2796670.png)

![N-(4-butylphenyl)-2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2796672.png)

![3-(1H-pyrrol-1-yl)-N'-[(1E)-1-[3-(trifluoromethyl)phenyl]ethylidene]thiophene-2-carbohydrazide](/img/structure/B2796674.png)

![(1'R,4R)-Spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-amine;hydrochloride](/img/structure/B2796677.png)

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(naphthalen-2-yloxy)acetate](/img/structure/B2796680.png)

![2-[[1-(Pyridin-4-ylmethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2796683.png)

![methyl 1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B2796685.png)

![6-(4-fluorophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2796689.png)

![3-(4-fluorophenyl)-9-isopropyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2796690.png)

![3-chloro-2-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)pyridine](/img/structure/B2796691.png)